molecular formula C13H11F2N3O B2882118 1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea CAS No. 1553900-92-7

1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea

Cat. No.: B2882118
CAS No.: 1553900-92-7
M. Wt: 263.248
InChI Key: OQLMWZIAKRIKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea ( 1553900-92-7) is a high-purity urea derivative of interest in medicinal chemistry and antimicrobial research. With a molecular formula of C13H11F2N3O and a molecular weight of 263.24 g/mol, this compound serves as a valuable building block for developing novel therapeutic agents . The urea functional group is a privileged scaffold in drug discovery, known for its presence in diverse bioactive molecules . Research into structurally similar 1,3-disubstituted urea derivatives has demonstrated promising growth inhibition against challenging bacterial pathogens, notably Acinetobacter baumannii . These findings highlight the potential of this compound class in addressing the critical global need for new antibiotics to combat multi-drug resistant strains . The presence of fluorine atoms and an amino group on the aromatic rings allows for further chemical modifications, making this compound a versatile intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-amino-3-fluorophenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-12(16)11(15)7-10/h1-7H,16H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLMWZIAKRIKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-amino-3-fluoroaniline with 4-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea is an organic compound that contains both amino and fluorophenyl groups. It has a molecular weight of 263.24300 . The synthesis of this compound typically involves the reaction of 4-amino-3-fluoroaniline with 4-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product. In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry Used as a building block for the synthesis of more complex molecules.
  • Biology Investigated for its potential as an enzyme inhibitor or receptor ligand.
  • Medicine Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
  • Industry Utilized in the development of advanced materials and chemical processes.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects, but the exact pathways involved depend on the specific application and target.

This compound is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar compounds.

Comparison with similar compounds:

  • 1-(4-Amino-3-chlorophenyl)-3-(4-chlorophenyl)urea
  • 1-(4-Amino-3-bromophenyl)-3-(4-bromophenyl)urea
  • 1-(4-Amino-3-methylphenyl)-3-(4-methylphenyl)urea

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea

  • Molecular Formula : C₁₃H₁₀ClFN₂O
  • Key Differences: Replaces the amino group at the 4-position with chlorine at the 3-position.
  • The compound’s predicted collision cross-section (CCS) and solubility differ due to increased lipophilicity .

1-(4-Chlorophenyl)-3-(4-pyridinyl)urea

  • Molecular Formula : C₁₂H₁₀ClN₃O
  • Key Differences : Substitutes the 4-fluorophenyl group with a pyridinyl ring.
  • Impact : The pyridinyl nitrogen introduces hydrogen-bonding capability, enhancing interactions with polar residues in enzyme active sites. This structural feature is exploited in kinase inhibitors .

Ureas with Heterocyclic Moieties

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea

  • Molecular Formula : C₁₈H₁₇F₂N₅O₂
  • Key Differences : Incorporates a pyrazole ring with a hydroxyethyl side chain.
  • Impact : The pyrazole moiety increases rigidity and may improve metabolic stability. Hydroxyethyl substitution enhances water solubility, a critical factor in bioavailability .

1-(4-Bromo-2-fluorophenyl)-3-[1-(4-fluorophenyl)-2-oxopyrrolidin-3-yl]urea

  • Molecular Formula : C₁₇H₁₃BrF₂N₂O₂
  • Key Differences: Features a pyrrolidinone ring and bromine substitution.
  • Impact : The oxopyrrolidin group introduces a hydrogen-bond acceptor, while bromine increases molecular weight and polar surface area, influencing pharmacokinetics .

1-((3S,5S,7S)-Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea

  • Molecular Formula : C₁₇H₂₀Cl₂N₂O
  • Key Differences : Incorporates an adamantane group.
  • Impact : The lipophilic adamantane moiety enhances membrane permeability, contributing to potent antimicrobial activity (94.5% inhibition against Acinetobacter baumannii) .

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-1-methylpyrazol-5-yl)urea

  • Molecular Formula : C₁₇H₁₄F₂N₄O
  • Key Differences : Methylpyrazole substitution.
  • Impact : Demonstrated selective inhibition of Plasmodium falciparum enzymes, highlighting the role of fluorinated aromatic systems in antimalarial drug design .

Structural and Functional Data Table

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea C₁₃H₁₁F₂N₃O 4-Amino-3-F-phenyl, 4-F-phenyl Potential kinase/modulator candidate
1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea C₁₃H₁₀ClFN₂O 3-Cl-phenyl, 4-F-phenyl Increased lipophilicity
1-((3S,5S,7S)-Adamantan-1-yl)-3-(3,4-dichlorophenyl)urea C₁₇H₂₀Cl₂N₂O Adamantane, 3,4-diCl-phenyl 94.5% inhibition of A. baumannii
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-1-methylpyrazol-5-yl)urea C₁₇H₁₄F₂N₄O Methylpyrazole, 4-F-phenyl Antimalarial activity

Key Findings and Implications

Halogen Effects : Fluorine substitution enhances metabolic stability and binding specificity via C-F⋯H interactions, whereas chlorine or bromine increases lipophilicity and steric bulk .

Heterocyclic Integration: Pyrazole or pyrrolidinone rings improve structural rigidity and solubility, critical for oral bioavailability .

Functional Group Synergy: The amino group in the target compound may act as a hydrogen-bond donor, enhancing interactions with biological targets compared to purely halogenated analogs .

Biological Activity

1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea (CAS Number: 1553900-92-7) is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. It features both amino and fluorophenyl groups, which contribute to its unique properties and interactions with biological systems.

PropertyValue
Molecular FormulaC13H11F2N3O
Molecular Weight263.243 g/mol
Exact Mass263.087 g/mol
LogP3.918
Polar Surface Area (PSA)67.15 Ų

Synthesis

The synthesis of this compound typically involves the reaction between 4-amino-3-fluoroaniline and 4-fluorophenyl isocyanate in an organic solvent like dichloromethane or tetrahydrofuran under controlled conditions. This approach ensures high yield and purity, crucial for subsequent biological testing .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor ligand, leading to various biological effects, including anti-cancer and anti-inflammatory properties .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound against a range of bacterial strains. The minimum inhibitory concentrations (MICs) indicate significant activity:

  • Staphylococcus aureus : MIC = 0.5–8 µg/mL
  • Escherichia coli : MIC = ≤1 µg/mL
  • Klebsiella pneumoniae : MIC = 1–5 µg/mL

These results suggest that the fluorine substituents enhance the compound's efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Study on Anticancer Properties

In a study focused on the inhibition of the Epidermal Growth Factor Receptor (EGFR), compounds similar to this compound showed promising results in inhibiting cell proliferation in cancer lines expressing EGFR. The compound demonstrated a dose-dependent response, indicating its potential as an anticancer agent .

Inhibition of Enzyme Activity

Another investigation assessed the compound's ability to inhibit human phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism. The results indicated that the compound effectively inhibited PHGDH with an IC50 value of approximately 14 µM, highlighting its potential role in targeting metabolic pathways in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological Activity
1-(4-Amino-3-chlorophenyl)-3-(4-chlorophenyl)ureaModerate enzyme inhibition
1-(4-Amino-3-bromophenyl)-3-(4-bromophenyl)ureaLower antibacterial activity
1-(4-Amino-3-methylphenyl)-3-(4-methylphenyl)ureaMinimal anti-inflammatory effects

The presence of fluorine atoms in the target compound significantly enhances its stability and biological interactions compared to its chlorinated or brominated counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for 1-(4-Amino-3-fluorophenyl)-3-(4-fluorophenyl)urea to ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of substituted aromatic amines and isocyanates. Key steps include:

  • Step 1 : Activation of the 4-amino-3-fluorophenyl group via carbamoylation using triphosgene or thiophosgene under inert conditions .
  • Step 2 : Reaction with 4-fluorophenyl isocyanate in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to form the urea linkage .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Critical parameters include strict temperature control, moisture-free environments, and stoichiometric precision to minimize side products like biuret derivatives .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons; δ ~155–160 ppm for carbonyl carbons) and fluorine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 318.1) and fragmentation patterns .
  • FT-IR : Peaks at ~1650–1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm urea functionality .

Q. How does the fluorine substitution pattern influence the compound's electronic properties and reactivity?

  • Methodological Answer :

  • The 4-fluoro group on the phenyl ring is electron-withdrawing, reducing electron density at the urea carbonyl and enhancing hydrogen-bonding capacity with biological targets .
  • 3-Fluoro substitution on the amino-phenyl moiety introduces steric hindrance, affecting rotational freedom and π-π stacking interactions. X-ray crystallography of analogs reveals planar urea cores with dihedral angles <10° between aromatic rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's kinase inhibitory activity?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-fluorophenyl group with pyridinyl (e.g., 2-(dimethylamino)pyrimidin-5-yl) to enhance kinase selectivity. Analog libraries can be synthesized via parallel synthesis .
  • In Vitro Assays : Test inhibition against recombinant kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays. IC50_{50} values <100 nM indicate high potency .
  • Crystallographic Analysis : Co-crystallize the compound with target kinases (e.g., PDB entries) to map binding interactions and guide rational design .

Q. What computational methods are effective in predicting the binding affinity of this urea derivative with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge-region Lys/Arg) should form hydrogen bonds with the urea carbonyl .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of binding poses. RMSD values <2 Å indicate stable conformations .
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models quantify electronic effects of fluorine substituents on binding energy (ΔG < -10 kcal/mol suggests strong affinity) .

Q. How can contradictory data regarding the compound's solubility and stability be resolved?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4). If solubility <10 µM, employ co-solvents (DMSO/PEG 400) or salt formation (e.g., hydrochloride) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). LC-MS identifies hydrolysis products (e.g., aniline derivatives). Stabilize via lyophilization or cyclodextrin encapsulation .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous solutions. Hydrodynamic diameters >200 nm indicate colloidal instability .

Q. What strategies can be employed to enhance the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Deuteration : Replace hydrogen atoms at metabolically labile positions (e.g., urea N-H) with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the urea group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Half-life >60 minutes suggests acceptable stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.